molecular formula C21H19FN4 B5359380 (2Z)-3-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5359380
M. Wt: 346.4 g/mol
InChI Key: FLZGNAIQECPWBF-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound that features a combination of fluorinated phenyl, pyrrolidine, benzimidazole, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the fluorinated phenyl and pyrrolidine groups. The final step involves the formation of the nitrile group through a dehydration reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial scale, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine moieties.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and pyrrolidine groups.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The fluorinated phenyl and benzimidazole groups are key to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
  • (2Z)-3-[3-bromo-4-(pyrrolidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Uniqueness

The presence of the fluorine atom in (2Z)-3-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its chloro and bromo analogs.

Properties

IUPAC Name

(Z)-3-(3-fluoro-4-pyrrolidin-1-ylphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4/c1-14-4-6-18-19(10-14)25-21(24-18)16(13-23)11-15-5-7-20(17(22)12-15)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZGNAIQECPWBF-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)N4CCCC4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)N4CCCC4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.